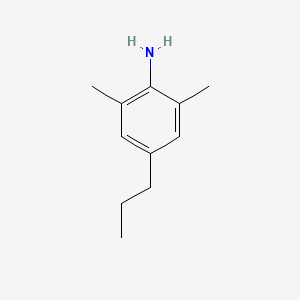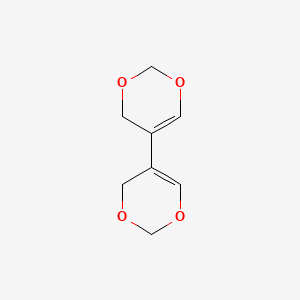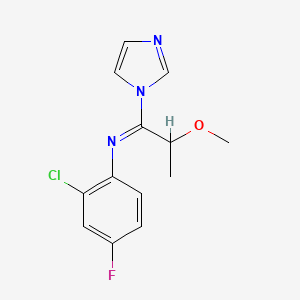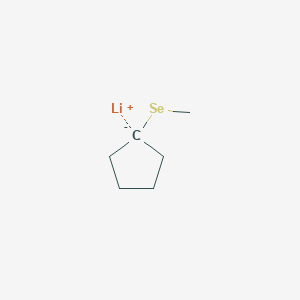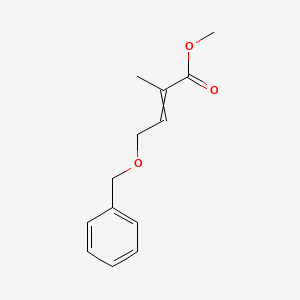![molecular formula C27H27AlP2 B14340795 [(Dimethylalumanyl)methylene]bis(diphenylphosphane) CAS No. 96686-09-8](/img/structure/B14340795.png)
[(Dimethylalumanyl)methylene]bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) is an organophosphorus compound that features a unique combination of aluminum and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows: [ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ] This method yields the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for [(Dimethylalumanyl)methylene]bis(diphenylphosphane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methylene group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation reactions.
Reducing agents: Lithium for reduction reactions.
Substituting agents: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides and sulfides: Formed during oxidation.
Secondary phosphines: Formed during reduction.
Substituted methylene derivatives: Formed during substitution.
Wissenschaftliche Forschungsanwendungen
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in catalysis and material science for the development of new materials.
Wirkmechanismus
The mechanism by which [(Dimethylalumanyl)methylene]bis(diphenylphosphane) exerts its effects involves its ability to act as a chelating ligand. The compound can form stable complexes with metals through its phosphorus donor atoms, which allows it to influence various chemical reactions and processes. The molecular targets and pathways involved include metal centers in coordination complexes .
Vergleich Mit ähnlichen Verbindungen
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the aluminum component.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
Methylenebis(dibutyldithiocarbamate): Contains sulfur instead of phosphorus and has different applications .
The uniqueness of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) lies in its combination of aluminum and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
96686-09-8 |
|---|---|
Molekularformel |
C27H27AlP2 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
[dimethylalumanyl(diphenylphosphanyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C25H21P2.2CH3.Al/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;/h1-21H;2*1H3; |
InChI-Schlüssel |
VPXNWGZDRNBGRH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Al](C)C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



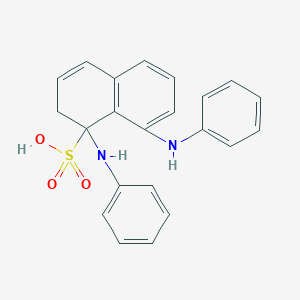

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

